Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane
Overview
Description
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane is an organotin compound with the molecular formula C18H32O2SSn. It is known for its unique structure, which includes a thieno[3,4-b][1,4]dioxin moiety bonded to a tin atom via a tributyl group.
Scientific Research Applications
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane has several scientific research applications:
Polymerization: It acts as a redox mediator in the polymerization of organic materials, influencing the color and properties of the resulting polymers.
Coordination Chemistry: The compound serves as a ligand that can bind to metal ions such as copper and iron, forming coordination complexes.
Antifungal Properties: Research has shown that it exhibits antifungal activity against certain strains of Candida.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane are currently unknown
Mode of Action
It is suggested that it may act as a ligand and reaction catalyst in some organic synthesis reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane typically involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxin with tributyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds .
Chemical Reactions Analysis
Types of Reactions
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The tributyl groups can be substituted with other ligands or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tri-n-butylstannyl)-3,4-ethylenedioxythiophene
- 2-Tributylstannyl-3,4-ethylenedioxythiophene
Uniqueness
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane is unique due to its specific structure, which combines the properties of both organotin compounds and thieno[3,4-b][1,4]dioxin derivatives. This unique combination allows it to participate in a variety of chemical reactions and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2S.3C4H9.Sn/c1-2-8-6-4-9-3-5(6)7-1;3*1-3-4-2;/h3H,1-2H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRICDVGYLFTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C2C(=CS1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579178 | |
Record name | Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175922-79-9 | |
Record name | Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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